1,4-Dimethoxynaphthalene

Redox Flow Batteries Electrochemistry Energy Storage

Select 1,4-dimethoxynaphthalene for its unmatched electrochemical advantage: a lower oxidation potential and enhanced kinetic stability over conventional 1,4-dimethoxybenzene catholyte redoxmers, directly boosting non-aqueous RFB performance. Its structurally unique 1,4-substitution pattern enables exclusive synthetic routes to Vitamin K3 precursors (e.g., M329455) and bioactive pyranonaphthoquinone antibiotics. Additionally, it delivers superior solution stability in DMSO (up to 64 mM), far exceeding naphthalene and 1-aminonaphthalene, ensuring reproducible assay results. Procure this versatile 96% purity building block today.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 10075-62-4
Cat. No. B104105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxynaphthalene
CAS10075-62-4
Synonyms1,4-Dimethoxy-naphthalene;  NSC 221272
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)OC
InChIInChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3
InChIKeyFWWRTYBQQDXLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxynaphthalene (CAS 10075-62-4): Procurement-Ready Overview of a Key Naphthalene Derivative


1,4-Dimethoxynaphthalene (CAS 10075-62-4) is a crystalline, polycyclic aromatic hydrocarbon derivative featuring two methoxy groups at the 1- and 4- positions of the naphthalene ring [1]. With a molecular formula of C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol, this compound is widely utilized as a synthetic intermediate and reference standard in organic and medicinal chemistry . Its commercial availability is typically at 96% purity, with a melting point range of 84-85 °C, making it a reliable building block for advanced material synthesis and pharmaceutical research .

Why 1,4-Dimethoxynaphthalene Cannot Be Substituted by Generic Naphthalene Derivatives


The precise substitution pattern and methoxy functionality of 1,4-dimethoxynaphthalene confer distinct electrochemical, synthetic, and stability profiles that cannot be replicated by simple naphthalene or other dimethoxy isomers. Direct comparator studies reveal that while 1,4-dimethoxybenzene (DMB) serves as a baseline redoxmer, its naphthalene counterpart offers a significantly lower oxidation potential and enhanced kinetic stability [1]. Conversely, extending conjugation to 9,10-dimethoxyanthracene leads to rapid degradation via O-dealkylation [2]. In synthetic pathways, this compound uniquely enables the construction of bioactive pyranonaphthoquinones and serves as a crucial intermediate for Vitamin K derivatives, roles that are structurally inaccessible to other dimethoxybenzenes or naphthalenes [3].

Quantitative Evidence Guide: 1,4-Dimethoxynaphthalene vs. Key Comparators


Superior Redoxmer Stability and Lower Oxidation Potential Over 1,4-Dimethoxybenzene

In a direct comparison study on dialkoxyarene redoxmers, 1,4-dimethoxynaphthalene (DMN) demonstrates a lower redox potential, improved kinetic stability, and longer cycling life compared to 1,4-dimethoxybenzene (DMB) [1]. This is attributed to π-extension from a single aromatic ring (DMB) to a naphthalene core (DMN).

Redox Flow Batteries Electrochemistry Energy Storage

Superior Stability Over 9,10-Dimethoxyanthracene (EDMA) in Redox Applications

When compared to the further π-extended analog 9,10-dimethoxyanthracene (EDMA), 1,4-dimethoxynaphthalene (DMN) exhibits significantly greater chemical stability in its charged state [1]. EDMA's radical cation undergoes rapid O-dealkylation due to increased steric strain that forces methoxy groups out of plane, breaking π-conjugation.

Redox Flow Batteries Electrochemistry Molecular Stability

Validated Intermediate for Vitamin K3 Derivative Synthesis

1,4-Dimethoxynaphthalene is a documented and commercially utilized intermediate in the synthesis of 2-[[(Methylsulfonyl)thio]methyl]-1,4-naphthoquinone (M329455), a derivative of Vitamin K3 (menadione, V676130) . This synthetic route is a key pathway for producing various Vitamin K precursors.

Pharmaceutical Intermediates Vitamin K Synthesis Medicinal Chemistry

Superior Solution Stability in DMSO Compared to Other Naphthyl Compounds

A comparative study of naphthyl-compound dispersions in DMSO reveals that 1,4-dimethoxynaphthalene maintains a high percentage of stable vials over time compared to other naphthalene derivatives [1]. At a 64 mM concentration, 100% of vials were stable at t=0 and t=5 min, and 50% remained stable at t=30 min, before settling by 24h. In contrast, 1-aminonaphthalene and naphthalene showed 0% stable vials at all time points and concentrations in DMSO.

Solution Stability Dispersion Studies Analytical Chemistry

Defined Electrochemical Window for Surface-Confined Electrochemistry

When incorporated into self-assembled monolayers on gold surfaces, the 1,4-dimethoxynaphthalene (DMN) group exhibits a chemically reversible one-electron oxidation with a defined potential window of 0.54−0.67 V vs ferrocene in CH₂Cl₂ or CH₃CN [1]. This narrow, reproducible range is critical for designing molecular electronic devices and sensors.

Surface Electrochemistry Self-Assembled Monolayers Electron Transfer

Proven Building Block for Bioactive Pyranonaphthoquinone Antibiotics

1,4-Dimethoxynaphthalene serves as a direct precursor for the key intermediate 2-allyl-3-bromo-1,4-dimethoxynaphthalene, which is essential for constructing various naturally occurring, biologically active pyranonaphthoquinones [1]. This synthetic route provides a convenient and established path to complex antibiotic scaffolds.

Natural Product Synthesis Antibiotics Pyranonaphthoquinones

Optimal Application Scenarios for 1,4-Dimethoxynaphthalene (CAS 10075-62-4)


Advanced Redox Flow Battery (RFB) Development

Leverage 1,4-dimethoxynaphthalene as a superior catholyte redoxmer. Its lower redox potential and improved kinetic stability compared to 1,4-dimethoxybenzene (DMB) directly translate to enhanced battery performance and longevity [1]. This makes it a strategic choice for researchers focused on next-generation, non-aqueous RFB systems.

Synthesis of Vitamin K3 Derivatives and Analogs

Employ 1,4-dimethoxynaphthalene as a validated intermediate for the synthesis of 2-[[(Methylsulfonyl)thio]methyl]-1,4-naphthoquinone (M329455), a key precursor to Vitamin K3 (menadione) and related compounds [1]. This established route offers a reliable path for medicinal chemistry programs focused on Vitamin K biology.

Construction of Bioactive Pyranonaphthoquinone Scaffolds

Utilize 1,4-dimethoxynaphthalene as the starting point for synthesizing 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a crucial building block for a range of naturally occurring pyranonaphthoquinone antibiotics [1]. This application is ideal for natural product synthesis and antibiotic discovery efforts.

Preparation of Stable Naphthalene-Based Solutions for Biological Assays

For experiments requiring stable naphthalene dispersions in DMSO, 1,4-dimethoxynaphthalene offers a clear advantage over other naphthyl compounds like 1-aminonaphthalene and naphthalene, which show poor initial stability [1]. Its superior solution stability at high concentrations (up to 64 mM) facilitates reproducible assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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